N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide
Description
This compound features a benzimidazole core substituted at the 1-position with a 4-bromophenylsulfonyl group and at the 2-position with a thioacetamide moiety linked to a benzyl group. Its structural complexity positions it within a broader class of bioactive benzimidazole derivatives, which are explored for anticancer, antimicrobial, and enzyme-modulating activities .
Properties
IUPAC Name |
N-benzyl-2-[1-(4-bromophenyl)sulfonylbenzimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O3S2/c23-17-10-12-18(13-11-17)31(28,29)26-20-9-5-4-8-19(20)25-22(26)30-15-21(27)24-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHXYAYXTAHTHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N2S(=O)(=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide is a synthetic compound with potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. Its complex structure, featuring a benzimidazole moiety, suggests significant interactions with biological targets, making it an interesting subject for research.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 516.43 g/mol. The presence of bromine and sulfonyl groups indicates potential reactivity that could be exploited in therapeutic contexts.
| Property | Value |
|---|---|
| Molecular Formula | C22H18BrN3O3S2 |
| Molecular Weight | 516.43 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Antitumor Activity : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins such as Bcl-2, as suggested by structure-activity relationship (SAR) studies indicating that modifications to the phenyl ring enhance cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Preliminary studies indicate that similar compounds exhibit significant antimicrobial activity, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .
Biological Activity Studies
Various studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Antitumor Studies
A study on thiazole derivatives demonstrated that structural modifications significantly influenced their anticancer activity, with IC50 values ranging from 1.61 to 1.98 µg/mL against different cell lines . The presence of electron-donating groups was crucial for enhancing activity, suggesting that similar modifications in our compound could yield potent antitumor agents.
Antimicrobial Studies
Research on phenylthiazole derivatives revealed promising antimicrobial activities against Staphylococcus aureus and Escherichia coli, with MIC values between 3.12 and 12.5 µg/mL . These findings imply that this compound may also exhibit comparable antimicrobial properties.
Case Studies
Case Study 1: Anticancer Efficacy
In a recent investigation, a series of benzimidazole derivatives were synthesized and tested for their ability to inhibit cancer cell growth. The results indicated that compounds with similar structural motifs to this compound showed significant cytotoxic effects, particularly against HeLa and MCF7 cell lines .
Case Study 2: Antimicrobial Activity
Another study focused on the synthesis of sulfonamide derivatives, which highlighted their effectiveness against resistant bacterial strains. The findings suggested that compounds with a sulfonamide functional group exhibited enhanced antimicrobial activity compared to their non-sulfonamide counterparts .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds similar to N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole have been shown to inhibit the proliferation of melanoma cells effectively . The sulfonamide moiety in the compound may enhance its biological activity by interacting with specific biological targets.
2. Antimicrobial Properties
Compounds containing the benzimidazole and sulfonamide groups have also been studied for their antimicrobial properties. The presence of the 4-bromophenyl sulfonyl group may contribute to increased activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .
3. Enzyme Inhibition
Research has suggested that similar compounds can act as enzyme inhibitors, particularly in inhibiting carbonic anhydrase and other related enzymes. This inhibition could be beneficial in treating conditions such as glaucoma and certain types of cancer .
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a potential candidate for use in organic electronic devices. Its structure may allow for effective charge transport, which is critical in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
2. Polymer Chemistry
In polymer science, this compound can be utilized as a building block for synthesizing functional polymers with specific properties. The incorporation of sulfonamide and benzimidazole units can impart desirable characteristics such as thermal stability and solubility in various solvents, which are essential for applications in coatings and adhesives .
Catalytic Applications
1. Catalysis in Organic Reactions
this compound has potential applications as a catalyst or catalyst precursor in organic synthesis. Its ability to facilitate reactions such as sulfonation and acylation can lead to more efficient synthetic pathways for complex organic molecules .
2. Electrochemical Applications
Recent advancements have explored the electrochemical properties of compounds similar to this compound, indicating their potential use in electrochemical sensors or batteries. The redox-active nature of the compound could be harnessed for energy storage applications .
Case Studies
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Sulfonyl vs. Sulfide/Sulfoxide : The target compound’s 4-bromophenylsulfonyl group likely increases metabolic stability compared to sulfide derivatives (e.g., 4a), which are prone to oxidation .
- Substituent Effects : The 4-bromophenyl group may enhance hydrophobic interactions compared to smaller halogens (e.g., 4-fluorophenyl in compound 3) .
- Thioacetamide vs. Thiourea : The thioacetamide moiety in the target compound differs from thioureas (e.g., 3g), which exhibit anticonvulsant activity via distinct mechanisms .
Physicochemical and Spectral Data
- IR Spectroscopy : Thioacetamide C=O stretches (~1650–1700 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) align with reported analogs (e.g., compounds 3, 15) .
- Solubility : The bromophenylsulfonyl group may reduce aqueous solubility compared to smaller substituents (e.g., 4-fluorophenyl in compound 3) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-benzyl-2-((1-((4-bromophenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide?
- Methodology :
- Step 1 : React 1H-benzimidazole derivatives with 4-bromophenylsulfonyl chloride under reflux conditions (methanol or ethanol, 80–100°C, 4–6 hours) to introduce the sulfonyl group .
- Step 2 : Thioether linkage formation via nucleophilic substitution. Use a benzyl thioacetate intermediate with a base (e.g., K₂CO₃) in DMF or acetonitrile at 60–80°C .
- Purification : Recrystallize with methanol or ethanol to achieve >95% purity .
Q. How is the compound characterized structurally?
- Key Techniques :
- Single-crystal X-ray diffraction : Resolve bond angles (e.g., C–S–C ≈ 104.5°) and confirm sulfonyl/benzimidazole geometry .
- NMR : Distinct signals for benzyl protons (δ 4.5–5.0 ppm) and sulfonyl-linked aromatic protons (δ 7.8–8.2 ppm) .
- Mass Spectrometry : Molecular ion peaks at m/z ~520–530 (M+H)+ confirm molecular weight .
Q. What preliminary biological assays are relevant for this compound?
- Antimicrobial Testing : Use agar dilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values typically <50 µg/mL .
- Anti-inflammatory Screening : Inhibit COX-2 in vitro (IC₅₀ ~10–20 µM) via ELISA-based enzymatic assays .
Advanced Research Questions
Q. How can computational methods optimize the compound’s bioactivity?
- Approach :
- DFT Calculations : Analyze electron density at the sulfonyl group to predict nucleophilic attack sites .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COX-2 or bacterial topoisomerases) to refine substituent effects .
- SAR Studies : Modify the benzyl or bromophenyl groups to enhance binding affinity (e.g., logP optimization for membrane permeability) .
Q. How to resolve contradictions in reported synthetic yields?
- Case Study :
- Issue : Yields vary from 45% ( ) to 65% ( ) for sulfonylation steps.
- Solution : Optimize stoichiometry (1:1.2 molar ratio of benzimidazole to sulfonyl chloride) and use anhydrous solvents (DMF > acetonitrile) to minimize hydrolysis .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Q. What advanced techniques validate crystallographic data discrepancies?
- Strategies :
- High-Resolution XRD : Refine thermal displacement parameters (e.g., Uiso for Br atoms ≈ 0.05 Ų) to address positional disorder .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯H contacts < 3.0 Å) to explain packing efficiency .
Q. How to assess metabolic stability in pharmacokinetic studies?
- Protocol :
- In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (IC₅₀ > 50 µM indicates low risk of drug-drug interactions) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
